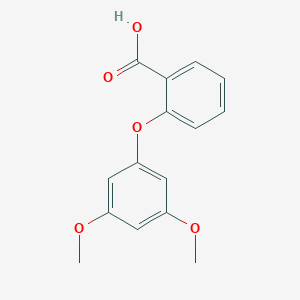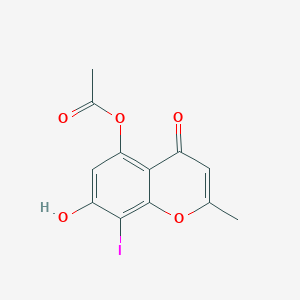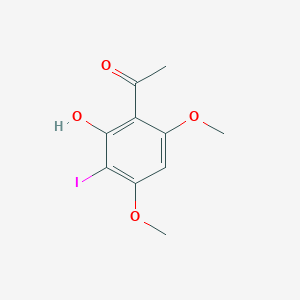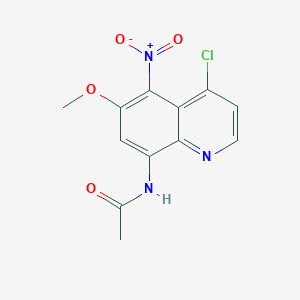
3,4-Ditert-butylcyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Ditert-butylcyclobut-3-ene-1,2-dione (DBCB) is a cyclic diketone compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. DBCB is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3,4-Ditert-butylcyclobut-3-ene-1,2-dione as an anticancer agent is not fully understood. However, studies have suggested that 3,4-Ditert-butylcyclobut-3-ene-1,2-dione induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins.
Biochemical and Physiological Effects:
3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been shown to have various biochemical and physiological effects. Studies have suggested that 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has antioxidant properties and can scavenge free radicals. 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the degradation of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-Ditert-butylcyclobut-3-ene-1,2-dione in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using 3,4-Ditert-butylcyclobut-3-ene-1,2-dione in lab experiments include its low solubility in water and its potential toxicity.
Direcciones Futuras
Future research on 3,4-Ditert-butylcyclobut-3-ene-1,2-dione could focus on its potential applications in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further studies could also investigate the mechanism of action of 3,4-Ditert-butylcyclobut-3-ene-1,2-dione as an anticancer agent and its potential as an antioxidant. In material science, future research could focus on the synthesis of new polymers using 3,4-Ditert-butylcyclobut-3-ene-1,2-dione as a monomer.
Métodos De Síntesis
3,4-Ditert-butylcyclobut-3-ene-1,2-dione can be synthesized by the oxidation of 3,4-Ditert-butylcyclobutene using various oxidizing agents such as KMnO4, H2O2, and NaIO4. The synthesis of 3,4-Ditert-butylcyclobut-3-ene-1,2-dione using KMnO4 as an oxidizing agent has been reported to be the most efficient method.
Aplicaciones Científicas De Investigación
3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been used as a building block for the synthesis of various organic compounds such as β-lactams, pyrrolidines, and quinolines. In material science, 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been used as a monomer for the synthesis of various polymers such as polycarbonates and polyesters. In medicinal chemistry, 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been studied for its potential as an anticancer agent.
Propiedades
Nombre del producto |
3,4-Ditert-butylcyclobut-3-ene-1,2-dione |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3,4-ditert-butylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H18O2/c1-11(2,3)7-8(12(4,5)6)10(14)9(7)13/h1-6H3 |
Clave InChI |
NJXACQUMLRHVDZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=O)C1=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=C(C(=O)C1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)


![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)




![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)
